molecular formula C18H14ClN3O2S B11389988 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11389988
M. Wt: 371.8 g/mol
InChI Key: QVEVTWNRJMQEPK-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzothiazole ring, a pyrrolone core, and a substituted phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions One common method starts with the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde This intermediate is then reacted with a substituted phenylhydrazine to form the pyrrolone core under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyrrolone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
  • 4-(1,3-Benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

Compared to similar compounds, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino group and the chloro-methoxy substituted phenyl ring enhances its reactivity and potential for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H14ClN3O2S/c1-24-14-7-6-10(8-11(14)19)22-9-13(23)16(17(22)20)18-21-12-4-2-3-5-15(12)25-18/h2-8,20,23H,9H2,1H3

InChI Key

QVEVTWNRJMQEPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O)Cl

Origin of Product

United States

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